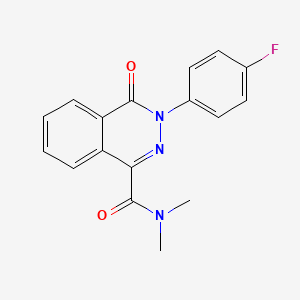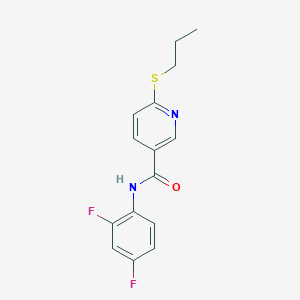![molecular formula C19H16N4O2 B3129389 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 339029-38-8](/img/structure/B3129389.png)
6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
描述
The compound “6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the development of molecules for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .作用机制
The mechanism of action of 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being treated. For example, in cancer, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and inhibit angiogenesis (the formation of new blood vessels). In Alzheimer's disease, it has been shown to improve cognitive function by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its limited bioavailability, which can limit its effectiveness in treating certain diseases.
未来方向
The future directions for research on 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are numerous. Some potential future directions include:
1. Further elucidation of its mechanism of action to better understand how it exerts its effects.
2. Development of more potent and selective analogs with improved pharmacokinetic properties.
3. Investigation of its potential as a drug candidate for the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
4. Exploration of its potential as a tool compound for studying the role of various enzymes and signaling pathways in disease development and progression.
5. Investigation of its potential as a combination therapy with other drugs for the treatment of cancer and other diseases.
科学研究应用
The scientific research application of 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is vast and diverse. It has been studied as a potential anticancer agent, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, where it has shown significant anti-inflammatory activity. Additionally, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease, where it has shown promising results in improving cognitive function.
属性
IUPAC Name |
6-(4-nitrophenyl)-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-23(25)17-8-6-16(7-9-17)22-11-10-18-15(13-22)12-20-19(21-18)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REINOGGQHZMBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160547 | |
| Record name | 5,6,7,8-Tetrahydro-6-(4-nitrophenyl)-2-phenylpyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339029-38-8 | |
| Record name | 5,6,7,8-Tetrahydro-6-(4-nitrophenyl)-2-phenylpyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339029-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-6-(4-nitrophenyl)-2-phenylpyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-(4-methoxyphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3129318.png)


![5-Nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B3129350.png)
![3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129362.png)
![4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3129367.png)
![Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate](/img/structure/B3129375.png)
![N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide](/img/structure/B3129376.png)

![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)

![6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3129409.png)
